molecular formula C25H30N4O2 B1678358 Palosuran CAS No. 540769-28-6

Palosuran

Katalognummer B1678358
CAS-Nummer: 540769-28-6
Molekulargewicht: 418.5 g/mol
InChI-Schlüssel: WYJCYXOCHXWTHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Palosuran, also known as ACT-058362, is a potent and specific antagonist of the human UT receptor . It has been used in trials studying the treatment of diabetic nephropathy and pulmonary arterial hypertension . It’s considered a promising alternative in the treatment of these conditions .


Molecular Structure Analysis

Palosuran has a molecular formula of C25H30N4O2 and a molecular weight of 418.53 . It’s a non-peptide, oral, selective UT receptor antagonist .


Physical And Chemical Properties Analysis

Palosuran has a density of 1.2±0.1 g/cm3, a boiling point of 612.9±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C . It has 6 H bond acceptors, 3 H bond donors, and 6 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

4. Treatment of Diabetic Rats

  • Results : Treatment with Palosuran more than doubled the number of diabetic rats that survived. Palosuran halved the increase in cholesterol and largely prevented the increase in triglycerides. It also increased glucose tolerance, increased insulin levels and slowed the increase in glycemia, and glycosylated hemoglobin .

5. Treatment of Pulmonary Arterial Hypertension

  • Results : The ET1, TGF-β1, and UII levels were significantly diminished in the treatment group, similar to the controls. Right ventricular hypertrophy index and mean pulmonary arterial pressure scores were also significantly reduced in the treatment group. Finally, in the 50–125-μm diameter arterioles, there was a statistically significant thickness in the arteriolar walls of rats in the MCT group, which was reduced in the MCT + palosuran group .

6. Treatment of Renovascular Hypertension

  • Application Summary : Studies have shown that Palosuran decreases mean arterial pressure in rats with renovascular hypertension. The vasodilating effect of palosuran exceeds the inhibitory effect of L-NAME on NO and the urotensin-induced endothelium-independent vasoconstrictive effect, especially in the early stages of hypertension .
  • Results : Treatment with Palosuran decreased mean arterial pressure in rats with renovascular hypertension .

Safety And Hazards

Palosuran is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . In case of exposure, it’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash skin or eyes with plenty of water .

Zukünftige Richtungen

Research suggests that Palosuran could be a promising alternative in the treatment of conditions like pulmonary arterial hypertension . Its healing effect on hemodynamic, histological, and biochemical parameters of monocrotaline-induced PAH suggests that it might be an optional treatment alternative for PAH .

Eigenschaften

IUPAC Name

1-[2-(4-benzyl-4-hydroxypiperidin-1-yl)ethyl]-3-(2-methylquinolin-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2/c1-19-17-23(21-9-5-6-10-22(21)27-19)28-24(30)26-13-16-29-14-11-25(31,12-15-29)18-20-7-3-2-4-8-20/h2-10,17,31H,11-16,18H2,1H3,(H2,26,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJCYXOCHXWTHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)NCCN3CCC(CC3)(CC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202406
Record name Palosuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palosuran

CAS RN

540769-28-6
Record name Palosuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=540769-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palosuran [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0540769286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palosuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALOSURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULD9ZKE457
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a suspension of 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea (21.36 kg) in CH3OH (178 L) is added aqueous H2SO4 (6 L, 9.91%) during 10 min. The clear solution is filtered and further aqueous H2SO4 (33.8 L, 1.07 M) is added during 45 min. The solution is cooled to −2° C. during 1.5 h and stirred at −5 to −9° C. for 1 h. The formed precipitate is filtered, washed with cooled CH3OH (−5° C., 54 L) and dried under a stream of nitrogen provide 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea of formula I sulfate as a non-defined hydrate. The so obtained salt is exposed to humid atmosphere (>70% RH) at 25° C. to provide the title compound.
Name
Quantity
178 L
Type
solvent
Reaction Step One
Name
Quantity
6 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-hydroxy-4-benzyl-piperidine (380.6 mg, 2 mmol) in dry THF (10 mL) is added 1-(2-chloro-ethyl)-3-(2-methyl-quinolin-4-yl)-urea (263.7 mg, 1 mmol) and solid NaHCO3 (672 mg, 8 mmol). The reaction mixture is stirred at 45° C. for 6 days. The reaction mixture is diluted with CH2Cl2 (100 mL) and washed with sat. Na2CO3 (2×30 mL). The aqueous phase is re-extracted with CH2Cl2 (2×25 mL), the combined organic phases are washed with brine (20 mL), dried (Na2SO4), filtered and evaporated. The residue is purified by preparative HPLC to provide the title compound.
Quantity
380.6 mg
Type
reactant
Reaction Step One
Quantity
263.7 mg
Type
reactant
Reaction Step One
Quantity
672 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Palosuran
Reactant of Route 2
Palosuran
Reactant of Route 3
Reactant of Route 3
Palosuran
Reactant of Route 4
Palosuran
Reactant of Route 5
Reactant of Route 5
Palosuran
Reactant of Route 6
Reactant of Route 6
Palosuran

Citations

For This Compound
1,460
Citations
M Clozel, C Binkert, M Birker-Robaczewska… - … of Pharmacology and …, 2004 - ASPET
Urotensin-II (U-II) is a cyclic peptide now described as the most potent vasoconstrictor known. U-II binds to a specific G protein-coupled receptor, formerly the orphan receptor GPR14, …
Number of citations: 151 jpet.aspetjournals.org
M Clozel, P Hess, C Qiu, SS Ding, M Rey - Journal of Pharmacology and …, 2006 - ASPET
… To investigate whether palosuran has a direct effect on insulin release and/or production, we examined the acute effects of palosuran on serum glucose concentrations and on the …
Number of citations: 128 jpet.aspetjournals.org
PN Sidharta, K Rave, L Heinemann… - British journal of …, 2009 - Wiley Online Library
… • In this study in diabetic patients, the effects of palosuran on insulin secretion and sensitivity … • Although no obvious beneficial effect of palosuran in this patient population was observed, …
Number of citations: 23 bpspubs.onlinelibrary.wiley.com
PN Sidharta, PLM van Giersbergen… - The Journal of …, 2009 - Wiley Online Library
… and plasma levels of palosuran and U‐II were determined. Urine was collected to determine excretion of sodium, potassium, creatinine, and palosuran. In this study, palosuran was well …
Number of citations: 24 accp1.onlinelibrary.wiley.com
L Vogt, C Chiurchiu, H Chadha-Boreham… - …, 2010 - Am Heart Assoc
… the urotensin receptor antagonist palosuran on urinary albumin … <110 mm Hg received both palosuran 125 mg BID and placebo for … Palosuran did not affect albuminuria, blood pressure, …
Number of citations: 44 www.ahajournals.org
J Trebicka, L Leifeld, M Hennenberg, E Biecker… - …, 2008 - Wiley Online Library
… ) and effects of oral administration of palosuran (30 mg/kg/day; … (MAP), whereas palosuran decreased PP without affecting … The U‐II‐receptor antagonist palosuran might represent a …
Number of citations: 113 aasldpubs.onlinelibrary.wiley.com
PN Sidharta, FD Wagner, H Bohnemeier… - Clinical …, 2006 - Wiley Online Library
Objective In patients with renal disease increased urotensin II plasma levels have been observed. We have investigated whether palosuran, a potent, selective, and competitive …
Number of citations: 87 ascpt.onlinelibrary.wiley.com
AM Onat, Y Pehlivan, IH Turkbeyler, T Demir… - Inflammation, 2013 - Springer
… ET1), we attempted to investigate the effect of palosuran in a PAH rat model. Thirty rats were … group 3 (MCT + palosuran group) received subcutaneous MCT and palosuran. Serum UII, …
Number of citations: 20 link.springer.com
DJ Behm, JJ McAtee, JW Dodson… - British journal of …, 2008 - Wiley Online Library
… In the present study, the pharmacological properties of palosuran … palosuran and were not evident with the alternative chemotype, SB-657510. It is, therefore, concluded that palosuran …
Number of citations: 31 bpspubs.onlinelibrary.wiley.com
PN Sidharta, PLM van Giersbergen, J Dingemanse - Pharmacology, 2018 - karger.com
… Palosuran was well tolerated in multiple doses up to 500 mg bid Conclusion: Palosuran after … In this report, we describe the safety and tolerability, PK, and PD of palosuran administered …
Number of citations: 5 karger.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.